Boc-Phe-Gly-OH

概要

説明

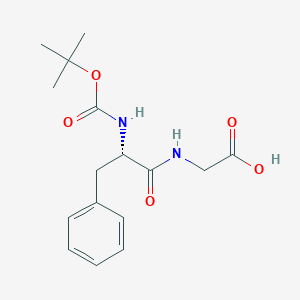

Boc-Phe-Gly-OH, also known as N-tert-Butoxycarbonyl-L-phenylalanyl-glycine, is a dipeptide derivative commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of phenylalanine, which is linked to glycine. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins due to its stability and ease of handling.

科学的研究の応用

Boc-Phe-Gly-OH has numerous applications in scientific research:

Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.

Drug Development: Peptides synthesized using this compound can be used in the development of peptide-based drugs.

Biomaterials: It is used in the development of biomaterials for tissue engineering and regenerative medicine.

Nanotechnology: this compound can be used in the synthesis of peptide-based nanomaterials for drug delivery and diagnostic applications.

作用機序

Target of Action

It’s known that this compound is a self-assembly of n- and c-protected tetrapeptide . It’s used as a protease cleavable linker in the formation of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

Mode of Action

The mode of action of Boc-Phe-Gly-OH involves its function as a linker in ADCs . In the context of ADCs, the this compound linker is cleaved by proteases, which are enzymes that break down proteins and peptides . This cleavage allows the drug component of the ADC to be released into the target cell .

Biochemical Pathways

The role of this compound as a linker in adcs suggests that it participates in the pathways related to protease activity and drug delivery . The cleavage of the linker by proteases triggers the release of the drug, which can then interact with its target within the cell .

Pharmacokinetics

As a component of adcs, the pharmacokinetics of this compound would be closely tied to the properties of the overall adc molecule .

Result of Action

The result of this compound’s action is the release of the drug component of an ADC within the target cell . This occurs when the this compound linker is cleaved by proteases . The released drug can then exert its therapeutic effect .

Action Environment

The action of this compound is influenced by the presence of proteases, which are necessary for the cleavage of the linker . Therefore, the efficacy and stability of this compound, and by extension the ADC, may be affected by factors that influence protease activity. These could include the specific cellular environment, the presence of other proteins or inhibitors, and the pH of the environment .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Gly-OH typically involves the following steps:

Protection of Phenylalanine: The amino group of phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms Boc-phenylalanine.

Coupling with Glycine: Boc-phenylalanine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of coupling and deprotection. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is also common in industrial production.

化学反応の分析

Types of Reactions

Boc-Phe-Gly-OH undergoes several types of chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: It can be further coupled with other amino acids or peptides to form longer peptide chains.

Hydrolysis: The ester bond in this compound can be hydrolyzed under basic or acidic conditions to yield the free amino acids.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with catalysts like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).

Hydrolysis: Sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.

Major Products

Deprotection: Phenylalanyl-glycine.

Coupling: Longer peptide chains.

Hydrolysis: Free amino acids, phenylalanine, and glycine.

類似化合物との比較

Boc-Phe-Gly-OH can be compared with other Boc-protected dipeptides such as Boc-Phe-Ala-OH and Boc-Phe-Val-OH. While these compounds share similar protective groups and functionalities, this compound is unique due to the presence of glycine, which imparts flexibility to the peptide chain. This flexibility can influence the overall conformation and properties of the synthesized peptides.

List of Similar Compounds

- Boc-Phe-Ala-OH

- Boc-Phe-Val-OH

- Boc-Phe-Leu-OH

生物活性

Boc-Phe-Gly-OH, a Boc-protected phenylalanyl glycine derivative, has garnered attention for its potential biological activities and applications in drug synthesis. This article explores its chemical properties, biological activities, synthesis methods, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₂₂N₂O₅

- Molecular Weight : 322.36 g/mol

- Density : 1.204 g/cm³

- Boiling Point : 588.5 °C at 760 mmHg

- Flash Point : 309.7 °C

- LogP : 2.105

These properties suggest that this compound is relatively stable under standard conditions, making it suitable for various synthetic applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Protection of Amino Groups : The phenylalanine residue is protected using a Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during peptide formation.

- Coupling with Glycine : The protected phenylalanine is coupled with glycine using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazole-4-carboxylic acid hexafluorophosphate) to form the dipeptide.

- Deprotection : The Boc group can be removed under acidic conditions to yield the free amino acid or peptide.

Biological Activity

This compound has been investigated for various biological activities:

- Antitumor Activity : Research indicates that peptides containing phenylalanine and glycine residues can exhibit significant antitumor activity. A study involving various peptides showed that modifications in peptide structure could enhance their efficacy against cancer cell lines such as SW620 (colon carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical carcinoma) .

- Opioid Receptor Interaction : Compounds derived from this compound have been studied for their interactions with opioid receptors. For instance, modifications to similar peptide structures have shown selective agonist activity at δ-opioid receptors, suggesting potential for pain management applications .

- Peptide Stability : The stability of this compound derivatives in different pH environments has been assessed, revealing optimal stability around pH 3.0 and indicating that hydrolysis can occur at both acidic and basic pH levels . This stability is crucial for maintaining biological activity during formulation and storage.

Case Study 1: Antitumor Peptide Development

A study aimed at predicting the antitumor activity of peptides synthesized from this compound derivatives demonstrated a correlation between structural modifications and biological efficacy. Peptides were screened for antiproliferative effects on cancer cell lines, revealing promising candidates for further development .

Case Study 2: Opioid Agonist Research

In another research effort, a bifunctional compound incorporating a this compound structure was developed to act as an opioid agonist and NK1 antagonist. This compound exhibited favorable metabolic stability and selective receptor activity, highlighting the therapeutic potential of such peptide derivatives in pain management .

Summary of Findings

特性

IUPAC Name |

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)18-12(14(21)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRWXIQFTMLYFG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426701 | |

| Record name | Boc-Phe-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25616-33-5 | |

| Record name | Boc-Phe-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。